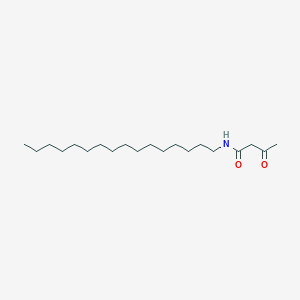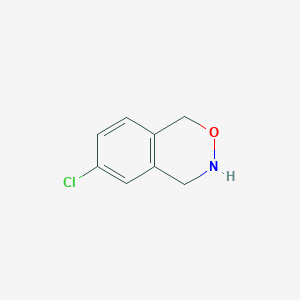
6-Chloro-3,4-dihydro-1H-2,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. It is characterized by the presence of a chlorine atom at the 6th position and a dihydrobenzoxazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-1H-2,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of chloroureas with sodium acetate, leading to selective cyclization and formation of the benzoxazine ring . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,4-dihydro-1H-2,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines .
Scientific Research Applications
6-Chloro-3,4-dihydro-1H-2,3-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of human topoisomerase I, an enzyme involved in DNA replication and transcription. The compound’s structure allows it to bind to the enzyme and inhibit its activity, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: This compound has a similar benzoxazine structure but with additional methyl and dione groups.
6-Chloro-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine:
Uniqueness
Its ability to undergo various chemical reactions and its potential as a topoisomerase I inhibitor make it a valuable compound for research and industrial applications .
Properties
CAS No. |
21977-33-3 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
6-chloro-3,4-dihydro-1H-2,3-benzoxazine |
InChI |
InChI=1S/C8H8ClNO/c9-8-2-1-6-5-11-10-4-7(6)3-8/h1-3,10H,4-5H2 |
InChI Key |
JGGHXZUTECPTAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CON1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




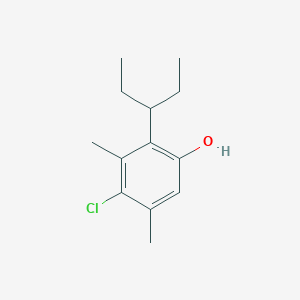
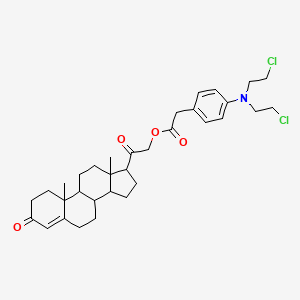


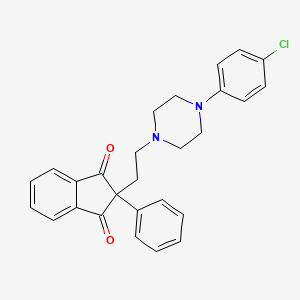

![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)


